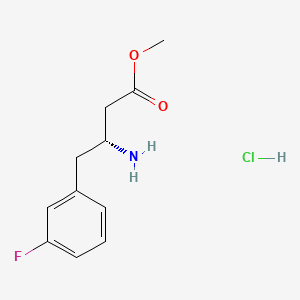

methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride

Description

Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride is a chiral organic compound characterized by a (3R)-stereocenter, a 3-fluorophenyl substituent, and a methyl ester functional group. Its molecular formula is C₁₁H₁₃ClFNO₂, with a molecular weight of ~257.68 g/mol (estimated based on analogous compounds) . The 3-fluorophenyl group imparts moderate electron-withdrawing effects, while the ester moiety enhances lipophilicity compared to carboxylic acid derivatives. This compound is typically synthesized via condensation reactions involving 3-fluorobenzaldehyde intermediates, followed by esterification and hydrochloride salt formation, as inferred from similar synthetic protocols in patent literature .

Properties

Molecular Formula |

C11H15ClFNO2 |

|---|---|

Molecular Weight |

247.69 g/mol |

IUPAC Name |

methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate;hydrochloride |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m1./s1 |

InChI Key |

DUMQASWHMHFNIA-HNCPQSOCSA-N |

Isomeric SMILES |

COC(=O)C[C@@H](CC1=CC(=CC=C1)F)N.Cl |

Canonical SMILES |

COC(=O)CC(CC1=CC(=CC=C1)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically starts from commercially available precursors:

- 3-Fluorobenzaldehyde or substituted fluorobenzaldehydes (e.g., 2,4,5-trifluorobenzaldehyde)

- (R)-3-amino-4-hydroxybutanoic acid or related amino acid derivatives

- Alkyl esters such as methyl esters for esterification steps

These starting materials undergo condensation, reduction, and esterification to yield the target compound.

General Synthetic Strategy

The preparation involves three main stages:

Formation of Schiff Base Intermediate

Condensation of 3-fluorobenzaldehyde with (R)-3-amino-4-hydroxybutanoic acid forms an imine (Schiff base) intermediate. This step is typically performed under mild conditions to avoid racemization and side reactions.Reduction of Schiff Base

The imine intermediate is reduced to the corresponding amine using reducing agents such as sodium borohydride (NaBH4). This step is crucial for maintaining stereochemical integrity and achieving high enantiomeric excess.Esterification

The amino acid derivative is esterified with methanol in the presence of an acid catalyst (e.g., hydrochloric acid or sulfuric acid) under reflux to form the methyl ester hydrochloride salt. This step ensures the formation of the methyl ester functional group and the hydrochloride salt for improved stability and handling.

Advanced Catalytic and Chiral Selectivity Methods

In more sophisticated protocols, especially for trifluorophenyl analogs closely related to the 3-fluorophenyl compound, catalytic systems involving borohydride, Lewis acids, and crown ethers have been employed to improve yield and chiral purity:

Catalytic Reduction:

A catalytic amount of borohydride combined with Lewis acid and crown ether in toluene solvent enables milder reaction conditions (20–30 °C), higher conversion rates, and better product purity.Chiral Ligand-Assisted Conversion:

The use of aminoalcohol ligands (1–2% molar ratio) in alcohol solvents (methanol, ethanol, or propanol) enhances chiral selectivity by forming coordination complexes that favor the desired enantiomer.Post-Reaction Workup:

After reaction completion, distillation under reduced pressure removes solvents, followed by aqueous washing and pH adjustment (pH 8–9) to separate organic layers and remove impurities, improving yield and purity.

Industrial Scale and Continuous Flow Adaptations

Industrial production may utilize continuous flow reactors to optimize reaction parameters such as temperature, pressure, and residence time. Automated systems ensure reproducibility and scalability, critical for pharmaceutical intermediate production.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Schiff Base Formation | 3-Fluorobenzaldehyde + (R)-3-amino-4-hydroxybutanoic acid | Ambient to reflux | Alcohol (methanol, ethanol) | Mild conditions to preserve chirality |

| Reduction | Sodium borohydride with/without catalysts | 20–30 °C | Toluene or alcohol | Use of Lewis acid and crown ether improves selectivity |

| Esterification | Methanol + acid catalyst (HCl or H2SO4) | Reflux (~65–80 °C) | Methanol | Esterification under reflux for complete conversion |

| Workup and Purification | pH adjustment (8–9), aqueous washing, drying | Ambient | Toluene, water | Removes impurities, improves purity |

Chemical Reaction Analysis

- Oxidation: The amino group can be oxidized to nitroso or nitro derivatives, which is generally avoided during synthesis to maintain product integrity.

- Reduction: Selective reduction of the imine intermediate is critical; over-reduction or side reactions must be controlled.

- Substitution: The fluorophenyl moiety can undergo electrophilic aromatic substitution, but conditions are chosen to prevent undesired modifications.

- Hydrolysis: The ester functionality can be hydrolyzed back to the acid under basic or acidic conditions, which is controlled during purification.

Comparative Summary of Preparation Methods

Research Findings and Applications

- The compound is a key intermediate in the synthesis of pharmaceutical agents such as Sitagliptin, a type 2 diabetes medication.

- Chiral purity and stereoselectivity are critical for biological activity; thus, methods focusing on stereoselective reduction and ligand-assisted catalysis are preferred.

- The fluorophenyl group contributes to hydrophobic interactions in biological targets, influencing the compound's mechanism of action.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation Products: Nitro derivatives, imine derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride is a chemical compound with applications spanning chemistry, biology, medicine, and industry. It is an amino acid derivative characterized by an amino group, a fluorophenyl group, and a butanoate ester moiety. The compound is used as a building block in the synthesis of complex molecules and is studied for its potential biological activity and interactions with biomolecules.

Scientific Research Applications

Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride has applications in diverse areas of scientific research:

- Chemistry: It serves as a fundamental building block in creating more complex molecules.

- Biology: Researchers investigate its potential biological activity and how it interacts with biomolecules.

- Medicine: The compound is evaluated for potential therapeutic properties, including its possible role as a precursor in drug development.

- Industry: It is used in producing specialty chemicals and intermediates.

Chemical Reactions

Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride can undergo different chemical reactions:

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction: The compound can be reduced to form secondary or tertiary amines.

- Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

- Hydrolysis: The ester moiety can be hydrolyzed to form the corresponding carboxylic acid.

Similar Compounds

- Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride

- Methyl (3R)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride

- Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride and related compounds:

Electronic Effects

- 4-Cyanophenyl (): The para-cyano group is strongly electron-withdrawing, increasing polarity and reducing membrane permeability compared to esters .

- 4-Nitrophenyl () : The nitro group is highly electron-withdrawing, which may increase chemical reactivity but reduce metabolic stability .

Stereochemical Considerations

- The (3R)-configuration in the main compound and its analogs (e.g., ) is critical for chiral recognition in biological systems. For instance, the (3S)-isomer of the benzyloxy derivative () may exhibit divergent binding affinities due to stereochemical mismatches .

Biological Activity

Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride is a synthetic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClF NO

- Molar Mass : Approximately 265.684 g/mol

- Chirality : The compound features a chiral center at the 3-position, influencing its biological interactions.

The structure includes a methyl ester group and a fluorophenyl moiety, which are critical for its biological activity and potential applications in drug development.

The biological activity of methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride is primarily attributed to its interactions with various biomolecules:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, facilitating enzyme-substrate interactions.

- Hydrophobic Interactions : The fluorophenyl group enhances hydrophobic interactions, which can stabilize binding to target receptors or enzymes.

1. Neuropharmacological Effects

Research indicates that derivatives of this compound may exhibit antidepressant activity by modulating neurotransmitter systems, particularly serotonin pathways. These effects are associated with potential therapeutic applications in treating depression and anxiety disorders .

2. Antimicrobial Activity

Studies have explored its efficacy against various bacterial strains, including Staphylococcus aureus and Gram-negative bacteria such as E. coli. The compound's structural analogs have shown varying degrees of antimicrobial activity, suggesting a role in combating resistant bacterial strains .

3. Neuroprotective Properties

Preliminary studies suggest that methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. This is hypothesized to be due to its ability to interact with cellular pathways involved in neuronal survival and function.

Table 1: Summary of Biological Activities

Case Study: Antidepressant Activity

A study investigating the effects of methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride on depressive behaviors in rodent models demonstrated significant reductions in depressive-like symptoms when administered at specific dosages. The mechanism was linked to increased serotonin levels in the brain, suggesting potential for further exploration as an antidepressant agent .

Case Study: Antimicrobial Efficacy

In vitro assays have shown that certain derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds structurally similar to methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride were effective against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride, and how can purity be maximized?

- Methodological Answer: The synthesis typically starts with 3-fluorobenzaldehyde and (R)-3-amino-4-hydroxybutanoic acid derivatives. Key steps include reductive amination, esterification, and hydrochloride salt formation. To maximize purity, use column chromatography with a polar stationary phase (e.g., silica gel) and monitor intermediates via TLC. Final purification via recrystallization in ethanol/water mixtures enhances crystallinity . Reaction optimization (e.g., temperature control at 0–5°C during amination) minimizes byproducts like diastereomers .

Q. How can the stereochemical integrity of the (3R) configuration be confirmed during synthesis?

- Methodological Answer: Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase resolves enantiomers. Complementary techniques include optical rotation measurements (e.g., [α]D = +15° to +25° in methanol) and X-ray crystallography for absolute configuration validation .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer: The hydrochloride salt improves aqueous solubility (~50 mg/mL in PBS at pH 7.4). Stability studies (via HPLC-UV at 254 nm) show degradation <5% after 24 hours at 25°C. However, avoid prolonged exposure to alkaline conditions (pH >8), which hydrolyze the ester moiety .

Advanced Research Questions

Q. How does the (3R) stereochemistry influence interactions with biological targets, such as neurotransmitter receptors?

- Methodological Answer: The (3R) configuration determines spatial alignment of the amino and fluorophenyl groups, enabling hydrogen bonding with receptor residues (e.g., GABA_A receptor α-subunits). Compare activity of (3R) and (3S) enantiomers in radioligand binding assays (IC50 values). Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, validated via site-directed mutagenesis .

Q. How can contradictory data on synthesis yields (e.g., 60–90%) be resolved?

- Methodological Answer: Yield discrepancies arise from variations in reducing agents (NaBH4 vs. BH3·THF) and solvent polarity. Design a Design of Experiments (DoE) approach to test parameters:

- Factors : Solvent (THF vs. MeOH), temperature (−10°C vs. 25°C), stoichiometry (1.2–2.0 eq. of amine).

- Response : Yield (HPLC-area%) and enantiomeric excess (chiral HPLC). Optimal conditions may involve BH3·THF in THF at −10°C, achieving >85% yield and >98% ee .

Q. What in silico strategies predict metabolic pathways and potential toxicity?

- Methodological Answer: Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated demethylation). Toxicity risks (e.g., hERG inhibition) are assessed via QSAR models. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. How does fluorophenyl substitution at the 3-position affect bioactivity compared to analogs (e.g., 4-fluorophenyl or chlorophenyl derivatives)?

- Methodological Answer: Perform SAR studies using analogs synthesized via parallel synthesis. Test in enzyme inhibition assays (e.g., serine hydrolases) and logP measurements (HPLC logD7.4). The 3-fluorophenyl group enhances membrane permeability (logP = 1.8 vs. 2.2 for 4-F) but reduces metabolic stability due to para- vs. meta-fluorine electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.